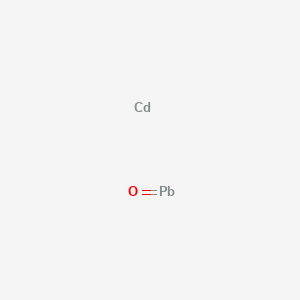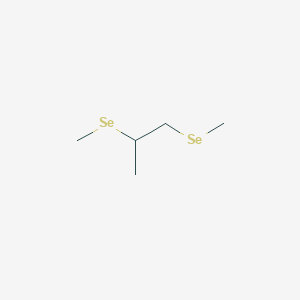
1,2-Bis(methylselanyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(methylselanyl)propane is an organoselenium compound with the molecular formula C5H12Se2 It is characterized by the presence of two methylselanyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(methylselanyl)propane can be synthesized through the reaction of 1,2-dibromopropane with sodium methylselenolate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
CH2(Br)CH(Br)CH3+2NaSeCH3→CH2(SeCH3)CH(SeCH3)CH3+2NaBr
The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(methylselanyl)propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the selenides back to the corresponding hydrocarbons.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Diselenides (R-Se-Se-R) and selenoxides (R-Se=O).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted organoselenium compounds.
Aplicaciones Científicas De Investigación
1,2-Bis(methylselanyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anticancer properties.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(methylselanyl)propane involves its ability to interact with biological molecules through the formation of selenoethers and selenoxides. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(methylthio)propane: Similar structure but with sulfur atoms instead of selenium.
1,2-Bis(methylseleno)ethane: Similar selenium-containing compound with an ethane backbone.
3-Methylthio-1-propanol: Contains a methylthio group attached to a propanol backbone.
Uniqueness
1,2-Bis(methylselanyl)propane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications.
Propiedades
Número CAS |
144090-25-5 |
|---|---|
Fórmula molecular |
C5H12Se2 |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
1,2-bis(methylselanyl)propane |
InChI |
InChI=1S/C5H12Se2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3 |
Clave InChI |
NMASCCCWRFDXPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


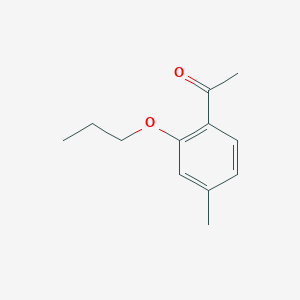

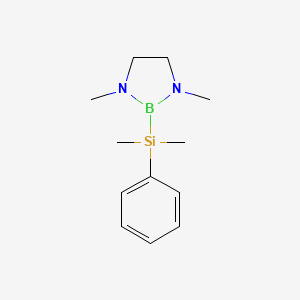

![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)

![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)

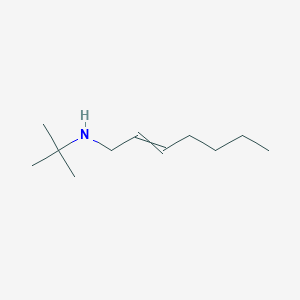

![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
